REACTION_CXSMILES
|
C([O:3][P:4]([CH:9]([NH:18][C:19]1[S:20][CH:21]=[CH:22][N:23]=1)[P:10]([O:15]CC)(=[O:14])[O:11]CC)(=[O:8])[O:5]CC)C>Cl>[S:20]1[CH:21]=[CH:22][N:23]=[C:19]1[NH:18][CH:9]([P:4]([OH:8])(=[O:3])[OH:5])[P:10]([OH:14])(=[O:11])[OH:15]
|
Name
|
1-(thiazol-2-ylamino)-methane-1,1-diphosphonic acid tetraethyl ester
|
Quantity
|
6.57 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(P(OCC)(=O)OCC)NC=1SC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
In the course of the reaction
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
the product is washed with aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |